N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazole ring. This structure is characteristic of compounds designed for pesticidal activity, particularly as chitin synthesis inhibitors targeting insect growth regulators. The ethyl group on the oxadiazole ring may influence metabolic stability and binding affinity compared to analogs with methyl or bulkier substituents .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-14-21-22-17(24-14)10-6-8-11(9-7-10)20-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDDMMHYWIBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a compound belonging to the oxadiazole class of organic compounds, which has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Coupling Reaction : The oxadiazole derivative is coupled with a substituted benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Table 1: Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Oxadiazole | Cyclization of hydrazides with carboxylic acids |
| Coupling Reaction | Reaction with substituted benzoyl chloride |
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity. In vitro assays have shown that certain compounds display significant efficacy against pathogens such as Botrytis cinerea and Rhizoctonia solani.
Table 2: Antifungal Activity Data
| Compound ID | Pathogen | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| 4j | Rhizoctonia solani | 6.72 | Comparable to hymexazol (6.11 μg/mL) |
| 4l | Rhizoctonia solani | 5.21 | Superior to hymexazol (71.98%) |
| 4q | Botrytis cinerea | 50 | Inhibition rate: 32.52% |
Antibacterial Activity
The antibacterial properties of this compound were assessed against various strains including Xanthomonas oryzae and Xanthomonas citri. Results indicated lower activity compared to standard treatments like thiodiazole copper.
Table 3: Antibacterial Activity Data
| Compound ID | Bacteria | Concentration (μg/mL) | Activity Level |
|---|---|---|---|
| 4a | Xanthomonas oryzae | 200 | Lower than thiodiazole copper |
| 4w | Xanthomonas citri | 100 | Lower than thiodiazole copper |
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets in the body by binding to enzymes or receptors involved in inflammatory and microbial processes. Preliminary molecular docking studies suggest potential interactions with key enzymes that could lead to its observed biological activities.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of novel oxadiazole derivatives. The findings indicated that compounds similar to this compound exhibited promising antifungal activities against various fungal pathogens and suggested further optimization for enhanced efficacy .
Another research article focused on structure–activity relationship (SAR) studies involving oxadiazole derivatives as inhibitors for SARS-CoV-2 M pro. Although not directly related to this compound, it underscores the potential of oxadiazole compounds in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
